molecular formula C9H8F3NO3 B1517868 5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1096332-51-2

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1517868
CAS RN: 1096332-51-2
M. Wt: 235.16 g/mol
InChI Key: JIRYDRCXMNZPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 1096332-51-2 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid .


Molecular Structure Analysis

The InChI code for 5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is 1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a powder . The storage temperature is room temperature .

Scientific Research Applications

Amidation of Carboxylic Acid Substrates

Carboxamides, which can be synthesized from carboxylic acids like “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid”, play a significant role in organic and medicinal chemistry . They are used in the synthesis of peptides, lactams, and more than 25% of familiar drugs .

Synthesis of Bioactive Products

Carboxamides derived from “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Heteroaromatic Cyclic Compounds

Compounds like “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the synthesis of heteroaromatic cyclic compounds . These compounds have wide applications in pharmacology, industries, polymer science, and as agrochemicals .

Kinetics of Internal Acyl Migration and Hydrolysis

“5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the study of the kinetics of internal acyl migration and hydrolysis . This is important in understanding the behavior of carboxylic acids and their derivatives in biological systems .

Chromatography and Mass Spectrometry

“5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for the separation, identification, and quantification of the components in a mixture .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRYDRCXMNZPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.